molecular formula C6H13NS B12678766 2-Ethyl-5-methylthiazolidine CAS No. 81829-67-6

2-Ethyl-5-methylthiazolidine

Cat. No.: B12678766
CAS No.: 81829-67-6
M. Wt: 131.24 g/mol
InChI Key: YYXQNUGASKDYMD-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylthiazolidine is a heterocyclic organic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methylthiazolidine typically involves the reaction of ethylamine with 2-methylthioformaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazolidine ring .

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts to improve yield and selectivity. Common catalysts include Lewis acids and transition metal complexes. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methylthiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-5-methylthiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate enzyme activity and cellular processes. The compound can also interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with biomolecules .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-5-methylthiazolidine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its pharmacokinetic properties and make it a valuable compound for drug development .

Properties

CAS No.

81829-67-6

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

2-ethyl-5-methyl-1,3-thiazolidine

InChI

InChI=1S/C6H13NS/c1-3-6-7-4-5(2)8-6/h5-7H,3-4H2,1-2H3

InChI Key

YYXQNUGASKDYMD-UHFFFAOYSA-N

Canonical SMILES

CCC1NCC(S1)C

Origin of Product

United States

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